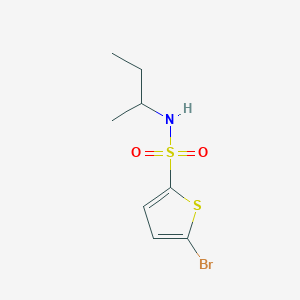![molecular formula C24H25ClN2O4S B296910 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B296910.png)
2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide, also known as CAY10591, is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been extensively studied for its potential therapeutic applications in various scientific research fields.
Mécanisme D'action
The exact mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. By inhibiting these pathways, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, inhibit angiogenesis, and induce apoptosis.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine and chemokine production, the inhibition of angiogenesis, the protection against neuronal damage, and the improvement of cognitive function. These effects are believed to be mediated through the inhibition of various signaling pathways, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its specificity and potency. 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to have a high level of specificity for its target pathways, which reduces the risk of off-target effects. Additionally, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to be highly potent, which means that lower concentrations can be used in experiments, reducing the risk of toxicity. One of the main limitations of using 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide. One potential direction is the development of more potent and specific analogs of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide for use in cancer and inflammation research. Another potential direction is the investigation of the potential therapeutic applications of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide in other scientific research fields, such as cardiovascular disease and metabolic disorders. Finally, the development of new delivery methods for 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide, such as nanoparticles or liposomes, could improve its solubility and increase its effectiveness in lab experiments.
Méthodes De Synthèse
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline under basic conditions to form the intermediate compound, which is then reacted with 3,4-dimethylaniline and acetic anhydride to obtain the final product. The yield of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide is typically around 50%, and the purity can be further improved through recrystallization.
Applications De Recherche Scientifique
2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
Formule moléculaire |
C24H25ClN2O4S |
|---|---|
Poids moléculaire |
473 g/mol |
Nom IUPAC |
2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H25ClN2O4S/c1-4-31-23-8-6-5-7-22(23)27(32(29,30)21-13-10-19(25)11-14-21)16-24(28)26-20-12-9-17(2)18(3)15-20/h5-15H,4,16H2,1-3H3,(H,26,28) |
Clé InChI |
YGFKDHVHZBBMIG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)


![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)
![2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide](/img/structure/B296850.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B296851.png)